1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile
Overview
Description
1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile is a chemical compound with the molecular formula C13H20ClN3O and a molecular weight of 269.77 g/mol.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the chloroacetyl group.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been explored for its potential biological activities, including its effects on certain enzymes and receptors.
Medicine: Research has investigated its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The cyclohexanecarbonitrile group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile can be compared with other similar compounds, such as:
1-[4-(Bromoacetyl)piperazin-1-yl]cyclohexanecarbonitrile: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
1-[4-(Fluoroacetyl)piperazin-1-yl]cyclohexanecarbonitrile: Contains a fluoroacetyl group, which may alter its reactivity and biological activity.
1-[4-(Acetyl)piperazin-1-yl]cyclohexanecarbonitrile: Lacks the halogen atom, which can significantly affect its chemical properties and reactivity.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity due to the presence of the chloroacetyl group.
Properties
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]cyclohexane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c14-10-12(18)16-6-8-17(9-7-16)13(11-15)4-2-1-3-5-13/h1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBIVPDFKGBOCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCN(CC2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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